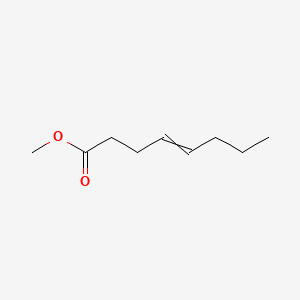

Methyl (Z)-4-octenoate

CAS No.:

Cat. No.: VC18505419

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | methyl oct-4-enoate |

| Standard InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |

| Standard InChI Key | SSPBQLGVUAXSMH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=CCCC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl (Z)-4-octenoate (CAS: 21063-71-8) has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name, methyl (Z)-oct-4-enoate, reflects the esterification of (Z)-4-octenoic acid with methanol. Key structural features include:

-

Double Bond Geometry: The Z (cis) configuration between C4 and C5 influences its reactivity and sensory profile.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not explicitly reported | – |

| LogP (XlogP) | 2.40 | |

| Topological Polar Surface Area | 26.30 Ų | |

| Rotatable Bonds | 5 | |

| H-Bond Acceptors/Donors | 2/0 |

The compound’s low polarity (logP = 2.40) and high lipid solubility facilitate its absorption across biological membranes, as evidenced by ADMET predictions:

Synthesis and Industrial Production

Esterification of 4-Octenoic Acid

The most common synthesis involves acid-catalyzed esterification of (Z)-4-octenoic acid with methanol:

This method, optimized for industrial scale, employs continuous reactors to enhance yield (>90%) and purity.

Halide Displacement Reactions

A patent-pending approach uses methyl 4-chloroacetoacetate as a precursor. In the presence of sodium hydride and potassium methoxide, nucleophilic substitution yields the target compound :

This method operates at mild temperatures (15–25°C), reducing energy costs and byproduct formation .

Applications in Industry and Research

Flavor and Fragrance Industry

Methyl (Z)-4-octenoate contributes a fruity, pineapple-like aroma, making it valuable in food flavorings and perfumes. Its use in durian fruit aroma formulations highlights its role in replicating complex natural scents .

Pharmaceutical and Drug Delivery

As a prodrug, the ester’s hydrolysis releases bioactive (Z)-4-octenoic acid, which may modulate lipid metabolism. Its high BBB penetration suggests potential CNS applications .

Analytical Chemistry

Biological and Metabolic Insights

ADMET Profile

| Parameter | Prediction | Source |

|---|---|---|

| Oral Bioavailability | 57.14% | |

| CYP Inhibition (CYP3A4) | 97.05% probability | |

| P-glycoprotein Substrate | 95.71% probability |

Metabolic Pathways

-

Hydrolysis: Esterases cleave the methyl group, yielding (Z)-4-octenoic acid, which enters β-oxidation.

-

CYP-Mediated Oxidation: The double bond may undergo epoxidation, though this pathway is less characterized .

Analytical Characterization

Mass Spectrometry

Gas Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume